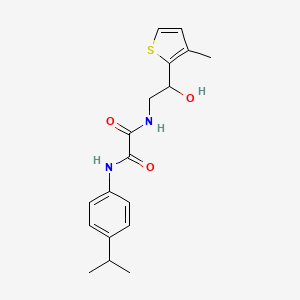

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains functional groups such as hydroxy, thiophene, and oxalamide. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the hydroxy groups might participate in condensation or redox reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule.Scientific Research Applications

Enzyme Inhibition and Biological Activity

Research has identified compounds similar to N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide as potential enzyme inhibitors. For instance, studies on 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, which share a structural resemblance, have shown significant biological activity, particularly as histone deacetylase inhibitors (Mai et al., 2004). Such compounds have implications in cancer research, providing a pathway to develop novel therapeutic agents.

Polymer Science Applications

The chemical structure of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide suggests potential applications in polymer science, particularly in the synthesis of conjugated polymers. Similar structures have been employed in the development of electrochromic polymers, which undergo color changes when an electric current is applied. This property is crucial for developing smart windows and displays (Krishnamoorthy et al., 2002). Additionally, research on modified 3,4-ethylenedioxythiophene derivatives has led to polymers with enhanced photodetective properties, indicating the potential of N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide in similar applications (Zhang et al., 2015).

Environmental Science

The compound and its derivatives might also be significant in environmental science, especially in understanding the fate and degradation of similar chemical structures in the environment. For example, studies on alkylphenol ethoxylate surfactants, which are structurally related, have shown that their degradation products possess estrogenic potential, raising concerns about their environmental impact (Hawrelak et al., 1999). Investigating compounds like N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide can contribute to a deeper understanding of their environmental fate and assist in developing strategies to mitigate their potential impact.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-11(2)13-4-6-14(7-5-13)20-18(23)17(22)19-10-15(21)16-12(3)8-9-24-16/h4-9,11,15,21H,10H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAGFYQDZLUBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2648288.png)

![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)